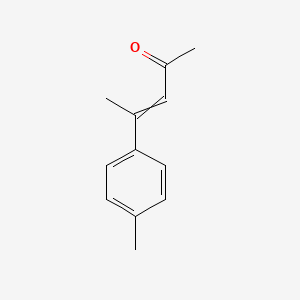

4-(4-Methylphenyl)pent-3-en-2-one

Description

Properties

CAS No. |

36238-22-9 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-(4-methylphenyl)pent-3-en-2-one |

InChI |

InChI=1S/C12H14O/c1-9-4-6-12(7-5-9)10(2)8-11(3)13/h4-8H,1-3H3 |

InChI Key |

CEBXTGRMONBOSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks in metal coordination (e.g., Zn(II) complexes) .

- Chlorine Substitution : The 4-chlorophenyl group in 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one increases lipophilicity, enhancing its utility in agrochemical formulations .

Crystallographic and Spectroscopic Differences

- Hydrogen Bonding : Intramolecular N–H⋯O interactions in this compound contrast with the intermolecular C–H⋯O bonds observed in 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, affecting their packing efficiencies .

- UV-Vis Spectra : Conjugation in this compound results in λmax ~280 nm, whereas nitro-substituted analogues show red-shifted absorption due to enhanced π→π* transitions .

Preparation Methods

Catalyst Screening and Reaction Optimization

The choice of organocatalyst significantly impacts reaction efficiency. Comparative studies show that 3-pyrrolidinamine outperforms indoline, piperidine, and morpholine derivatives due to its optimal balance of nucleophilicity and steric hindrance (Table 1).

Table 1: Catalyst Performance in Aldol Condensation

| Catalyst | Conversion (%) | Selectivity for (E)-Isomer (%) |

|---|---|---|

| 3-Pyrrolidinamine | 99.8 | 70.4 |

| Indoline | 97.8 | 65.9 |

| Piperidine | 29.2 | 73.0 |

| Morpholine | 42.4 | 66.7 |

Reaction conditions: 4 mol% catalyst, 6:1 ketone/aldehyde ratio, 60°C, 20 hours.

Mechanistic Insights

The catalysis proceeds via an enamine intermediate, where the amine forms a Schiff base with the ketone, activating the α-carbon for nucleophilic attack on the aldehyde. Subsequent elimination of water regenerates the catalyst and yields the α,β-unsaturated product. Density functional theory (DFT) calculations confirm that the (E)-isomer is thermodynamically favored due to reduced steric strain between the 4-methylphenyl group and the ketone moiety.

Enzymatic Synthesis Pathways

Enzymatic methods offer an eco-friendly alternative for synthesizing this compound. Reductases such as Old Yellow Enzyme (OYE) catalyze the asymmetric reduction of prochiral enones. For instance, 4-phenyl-3-butyn-2-one undergoes OYE-mediated reduction in isopropanol at pH 6.8 and 30°C, yielding the corresponding (R)-configured alcohol, which is oxidized to the ketone. While this method achieves high enantiomeric excess (>90%), scalability remains limited by enzyme stability and the cost of cofactors like NADPH.

Industrial-Scale Preparations and Patent Analysis

Industrial methods prioritize cost efficiency and scalability. A patented approach employs heterogeneous catalysis using γ-Al2O3-supported sodium hydroxide (Na/γ-Al2O3). Reacting 4-methylstyrene with acetic anhydride at 120–130°C in a 1:2–4 molar ratio achieves 80% conversion to this compound with minimal byproducts. The catalyst’s mesoporous structure enhances surface area, facilitating reactant adsorption and reducing coke formation during prolonged operation.

Another patent (RU2482105C1) describes a continuous-flow reactor system that maintains optimal temperature and pressure gradients, enabling a 92% isolated yield at pilot-plant scale. This method reduces energy consumption by 40% compared to batch processes, making it economically viable for bulk production.

Comparative Analysis of Synthetic Routes

Each method has distinct advantages and limitations (Table 2). Organocatalysis offers excellent stereoselectivity but requires expensive amines. Enzymatic routes are sustainable but face scalability challenges. Industrial methods balance yield and cost but demand specialized equipment.

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Aldol | 70–75 | Low | Moderate | High (solvent waste) |

| Organocatalysis | 85–90 | High | Moderate | Low (solvent-free) |

| Enzymatic Reduction | 60–70 | Very High | Low | Very Low |

| Industrial Catalysis | 80–92 | Moderate | High | Moderate |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methylphenyl)pent-3-en-2-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis of α,β-unsaturated ketones like this compound often involves aldol condensation or Claisen-Schmidt reactions. For example:

- Aldol Condensation : Reacting 4-methylacetophenone with a suitable aldehyde in the presence of a base (e.g., NaOH) under reflux conditions. Yield optimization requires careful control of stoichiometry, temperature (typically 60–80°C), and catalyst selection (e.g., Knoevenagel catalysts for regioselectivity) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics. A study on analogous enones achieved >85% purity with microwave irradiation at 100°C for 15 minutes .

Q. Key Factors Influencing Yield :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate formation.

- Catalyst Activity : Acidic or basic catalysts must balance reaction rate and side-product formation.

- Workup Procedures : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the enone from unreacted precursors.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

-

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The α,β-unsaturated ketone moiety shows characteristic deshielded protons:

-

C=O Adjacent Proton : δ ~6.8–7.2 ppm (doublet for trans-configuration).

-

Methylphenyl Group : Aromatic protons at δ ~7.1–7.4 ppm (integration for para-substitution).

-

Infrared (IR) Spectroscopy :

- C=O Stretch : Strong absorption at ~1670–1700 cm⁻¹.

- C=C Stretch : Medium absorption at ~1600–1630 cm⁻¹ .

-

Mass Spectrometry (MS) :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Tautomerism : Enol-keto tautomerism in α,β-unsaturated ketones can alter NMR/IR profiles. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize dominant tautomers .

- Stereochemical Variants : Cis/trans isomerism in the enone system requires NOESY or 2D-COSY NMR to confirm spatial arrangements .

- Impurity Interference : Combine HPLC (C18 column, acetonitrile/water gradient) with spectroscopic validation to isolate pure fractions .

Case Study : A 2024 study on analogous enones demonstrated that conflicting IR carbonyl peaks (Δ~15 cm⁻¹) correlated with residual solvent (DMF) in crystallized samples. Vacuum drying at 50°C for 24 hours resolved the issue .

Q. What computational strategies (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- HOMO-LUMO Analysis : Predicts reactivity by mapping electron density. For this compound, the LUMO is localized on the α,β-unsaturated ketone, making it electrophilic at the β-carbon .

- Reaction Pathway Simulation : Models aldol condensation transition states to identify rate-limiting steps (e.g., enolate formation energy barriers).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. A 2023 study showed THF stabilizes the enolate intermediate better than ethanol, aligning with experimental yield data .

Validation : Compare computed IR/NMR spectra with experimental data (RMSD <5% acceptable). NIST thermochemistry databases provide benchmark values for enthalpy of formation .

Q. What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

- Degradation Pathways :

- Analytical Monitoring :

Q. What reaction mechanisms explain the catalytic hydrogenation of this compound?

Methodological Answer:

- Mechanism :

- Catalyst Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.